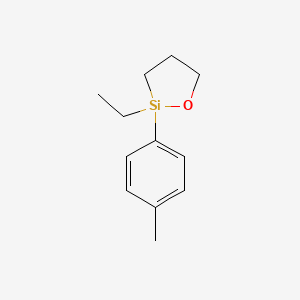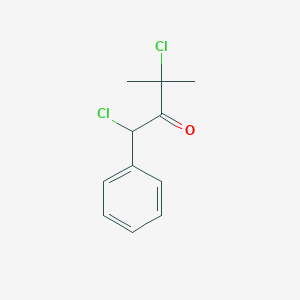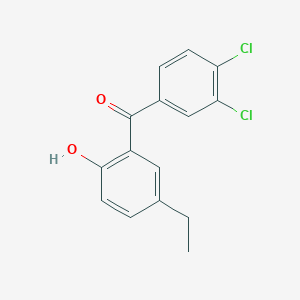
O-tert-Butyl thiophen-2-ylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-tert-Butyl thiophen-2-ylcarbamothioate is an organic compound that features a thiophene ring substituted with a tert-butyl group and a carbamothioate moiety. Thiophene derivatives are known for their significant roles in various fields, including medicinal chemistry and material science, due to their unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl thiophen-2-ylcarbamothioate typically involves the reaction of thiophene derivatives with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamothioate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
O-tert-Butyl thiophen-2-ylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamothioate moiety can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
O-tert-Butyl thiophen-2-ylcarbamothioate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of O-tert-Butyl thiophen-2-ylcarbamothioate involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbamothioate moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(thiophen-2-yl)carbamate: Similar structure but lacks the carbamothioate moiety.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the carbamothioate moiety.
Uniqueness
O-tert-Butyl thiophen-2-ylcarbamothioate is unique due to the presence of both the tert-butyl group and the carbamothioate moiety, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Propriétés
Numéro CAS |
61528-58-3 |
|---|---|
Formule moléculaire |
C9H13NOS2 |
Poids moléculaire |
215.3 g/mol |
Nom IUPAC |
O-tert-butyl N-thiophen-2-ylcarbamothioate |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)11-8(12)10-7-5-4-6-13-7/h4-6H,1-3H3,(H,10,12) |
Clé InChI |
JKPIPKSTDUJJNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=S)NC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)







![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)



![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)
